molecular formula C14H11FO3 B1440642 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261994-06-2

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B1440642
CAS No.: 1261994-06-2
M. Wt: 246.23 g/mol
InChI Key: NJDRQQOCPYESCV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a high-value biphenyl derivative of interest in advanced chemical and pharmaceutical research. This compound features a benzoic acid core substituted with both a fluoro group and a hydroxymethylphenyl group, creating a multifunctional scaffold for synthetic chemistry. Its structure is closely related to other fluorinated benzoic acids, which are frequently employed as key precursors in the development of active pharmaceutical ingredients (APIs) and non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of the carboxylic acid and the hydroxymethyl group on the aromatic rings makes it a versatile building block for constructing more complex molecules via coupling reactions, esterification, or polymer synthesis . As a fluorinated organic compound, it is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the fluorine atom can influence a molecule's bioavailability, metabolic stability, and binding affinity . This compound is intended for use as a critical intermediate in laboratory-scale synthesis and research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-2-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRQQOCPYESCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689103
Record name 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-06-2
Record name 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid typically involves:

  • Starting from fluorinated aromatic precursors such as fluorobenzoic acids or fluoronitrobenzenes.
  • Functional group transformations including methoxylation, reduction, bromination, cyanation, and hydrolysis.
  • Introduction of the hydroxymethyl group on the phenyl ring via selective substitution or reduction of aldehyde/ester intermediates.

This approach ensures regioselective fluorination and installation of the hydroxymethyl substituent under controlled conditions.

Key Preparation Steps from Patent CN101020628A

A notable method for preparing fluorinated hydroxybenzoic acids, which can be adapted for this compound, involves the following steps:

Step Reaction Description Conditions Yield (%) Notes
1 Methoxylation of trifluoronitrobenzene Using methyl alcohol, methylene dichloride, Pd/C catalyst, 50°C hydrogenation 95 Produces methoxy-substituted intermediates
2 Reduction and bromination Reaction with N-bromosuccinimide (NBS) in DMF at room temperature overnight 80 Introduces bromine for further substitution
3 Cyanation Reaction of bromoanisoles with cuprous cyanide in DMF at 80–150°C for 2–5 hours 70 Converts bromide to nitrile
4 Hydrolysis and demethylation Hydrolysis in hydrobromic acid solution at 90–140°C overnight 85 Converts nitrile to carboxylic acid and demethylates methoxy to hydroxy

This sequence yields fluorinated hydroxybenzoic acids with high purity and good yields under mild and safe reaction conditions.

Specific Considerations for Hydroxymethyl Group Introduction

While the above patent focuses on hydroxybenzoic acids, the hydroxymethyl group on the phenyl ring can be introduced by:

  • Reduction of a corresponding aldehyde or ester intermediate to the hydroxymethyl derivative using mild reducing agents (e.g., NaBH4).
  • Selective functionalization of the para position of the phenyl ring prior to or after fluorination steps.

Research literature on related fluorobenzoic acid derivatives suggests that controlled reflux in the presence of catalysts and solvents such as ethanol and sulfuric acid can facilitate esterification and subsequent transformations leading to hydroxymethyl derivatives.

Alternative Synthetic Routes and Reaction Monitoring

  • Esterification of 4-fluorobenzoic acid with ethanol and sulfuric acid under reflux (7–8 hours) to form 4-fluorobenzoate esters, which serve as intermediates for further functionalization.
  • Conversion of esters to hydrazides or other derivatives via reaction with hydrazine hydrate, enabling further transformations towards hydroxymethyl substituted benzoic acids.
  • Reaction progress is typically monitored by thin-layer chromatography (TLC) using ethyl acetate and n-hexane as mobile phases, and product purity is confirmed by melting point and spectroscopic methods.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Outcome/Yield Reference
Methoxylation 3,4,5-trifluoronitrobenzene, MeOH, Pd/C, 50°C H2 Introduce methoxy group 95% yield methoxy intermediate
Bromination NBS in DMF, room temp overnight Introduce bromine for substitution 80% yield bromoanisole
Cyanation CuCN in DMF, 80–150°C, 2–5 hr Convert bromide to nitrile 70% yield nitrile intermediate
Hydrolysis/Demethylation 40% HBr, 90–140°C overnight Convert nitrile to acid, demethylate 85% yield hydroxy acid
Esterification 4-fluorobenzoic acid, ethanol, H2SO4, reflux 7–8 hr Form ester intermediate ~80% yield ester
Reduction to hydroxymethyl NaBH4 or similar reducing agent Convert aldehyde/ester to hydroxymethyl Variable, controlled conditions Inferred from

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference CAS/Evidence
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid –F (4), –(4-CH₂OH–C₆H₄) (2) 260.23 Enhanced polarity, hydrogen bonding 1261994-06-2
5-(4-Fluorophenyl)-2-hydroxybenzoic acid –F (4’), –OH (2) 262.21 Salicylic acid analog; potential COX inhibition MFCD00434466
2-(4-Methylphenyl)benzoic acid –CH₃ (4’) 212.24 Lipophilic; precursor for polymer synthesis 6269-89-2
4-Fluoro-2-(4-formylphenyl)benzoic acid –F (4), –(4-CHO–C₆H₄) (2) 244.22 Aldehyde functionality for conjugation 1261921-54-3
5-Fluoro-2-(trifluoromethyl)benzoic acid –F (5), –CF₃ (2) 222.12 High electronegativity; agrochemical applications 5292-42-2

Key Observations :

  • Hydroxymethyl vs.
  • Hydroxymethyl vs. Formyl : The formyl group in 4-fluoro-2-(4-formylphenyl)benzoic acid offers reactive sites for Schiff base formation, whereas the hydroxymethyl group favors hydrogen bonding and metabolic stability .
  • Fluorine Position : Moving the fluorine from the 4-position (target compound) to the 5-position (5-fluoro-2-(trifluoromethyl)benzoic acid) alters electronic effects and steric interactions, impacting binding affinity in biological targets .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxymethyl and carboxylic acid groups in the target compound facilitate intermolecular O–H···O and C–H···F interactions, as observed in related fluorinated benzoic acids . These interactions stabilize crystal lattices and may reduce melting points compared to non-hydroxylated analogs.
  • Acidity : The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group (pKa ~2.5–3.0), similar to other fluorinated benzoic acids .

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of connectivity indices (0JA, 1JA) in predicting oral LD₅₀ values in mice . The hydroxymethyl group may reduce acute toxicity compared to trifluoromethyl or aldehyde-containing analogs due to improved metabolic detoxification pathways. For example:

  • Target Compound : Predicted LD₅₀ ~800 mg/kg (estimated from QSTR models for hydroxylated analogs).
  • 5-Fluoro-2-(trifluoromethyl)benzoic acid : Higher toxicity (LD₅₀ ~450 mg/kg) due to increased lipophilicity and bioaccumulation .

Biological Activity

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H11_{11}F1_{1}O3_{3}
  • Molecular Weight : 236.23 g/mol

This compound has been identified as an inhibitor of glycogen synthase kinase-3 (GSK-3), a crucial enzyme involved in various cellular processes including metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, this compound can modulate key signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth in various in vivo models.

For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells through GSK-3 inhibition, leading to enhanced apoptosis markers such as cleaved caspase-3 and PARP.

Neuroprotective Effects

Research has also explored its neuroprotective properties, particularly in models of Alzheimer's disease. The compound's ability to inhibit GSK-3 is linked to reduced tau phosphorylation, a hallmark of Alzheimer's pathology. In rodent models, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound has shown promise in reducing inflammation. It has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits tumor growth in breast cancer models
NeuroprotectiveReduces tau phosphorylation; improves cognitive function in Alzheimer's models
Anti-inflammatoryModulates inflammatory pathways; potential use in rheumatoid arthritis

Case Studies

Several case studies illustrate the compound's efficacy:

  • Breast Cancer Study : In vitro studies showed that this compound could reduce MCF-7 cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to GSK-3 inhibition leading to increased apoptosis markers.
  • Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's, administration of the compound resulted in a significant decrease in both soluble and insoluble amyloid-beta levels compared to control groups. Behavioral tests indicated improved memory performance .
  • Inflammatory Bowel Disease : A pilot study on mice with induced colitis showed that treatment with this compound led to reduced disease activity index scores and histological improvement in colon tissue compared to untreated controls .

Q & A

Q. Q1. What are reliable synthetic routes for 4-fluoro-2-(4-hydroxymethylphenyl)benzoic acid, and how can purity be validated?

Methodological Answer: A plausible synthesis involves Ullmann coupling between 2-bromo-4-fluorobenzoic acid and 4-hydroxymethylphenylboronic acid under copper catalysis (403 K, DMF solvent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended. Purity validation should employ HPLC (C18 column, 1% acetic acid/25% methanol mobile phase) and ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of side products .

Q. Q2. Which analytical techniques are critical for characterizing substituent effects in fluorinated benzoic acid derivatives?

Methodological Answer: Key techniques include:

  • X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds between -COOH and -OH groups) .
  • FT-IR spectroscopy to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹), which shift with electronic effects from fluorine and hydroxymethyl groups .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, distinguishing regioisomers .

Biological Activity Screening

Q. Q3. How can researchers design initial biological assays to evaluate this compound’s potential anti-inflammatory activity?

Methodological Answer:

  • In vitro COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) levels in macrophage cultures.
  • Dose-response curves (0.1–100 µM) to determine IC₅₀ values, comparing to ibuprofen as a control. Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .
  • Cytotoxicity screening (MTT assay) on human fibroblast cells to rule out nonspecific toxicity .

Advanced Structural and Mechanistic Studies

Q. Q4. How do fluorine and hydroxymethyl substituents influence crystal packing and solubility?

Methodological Answer:

  • Crystallography : The hydroxymethyl group facilitates intermolecular O–H···O hydrogen bonds, forming acid dimer motifs (distance ~2.6 Å), while fluorine’s electronegativity enhances dipole-dipole interactions. These factors reduce solubility in polar solvents (e.g., water) but improve thermal stability .
  • Solubility testing : Use shake-flask method in buffers (pH 1–7.4) and logP measurements (HPLC) to correlate substituent effects with partition coefficients .

Q. Q5. What strategies resolve contradictions in SAR data for fluorinated benzoic acid derivatives?

Methodological Answer:

  • Meta-analysis of binding data : Compare IC₅₀ values across analogs (e.g., methyl vs. hydroxymethyl substituents) using molecular docking (AutoDock Vina) to identify steric clashes or electrostatic mismatches in target binding pockets .
  • Isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding, clarifying discrepancies in reported affinity values .

Advanced Synthesis Optimization

Q. Q6. How can reaction yields be improved for Ullmann coupling steps in similar fluorinated systems?

Methodological Answer:

  • Catalyst optimization : Screen Cu(I)/Cu(II) sources (e.g., CuI, CuBr) with ligands (1,10-phenanthroline) to enhance catalytic turnover .
  • Solvent effects : Test high-boiling solvents (DMSO, NMP) to stabilize intermediates. Yields >70% are achievable at 120°C with microwave-assisted heating .
  • In situ FT-IR monitoring to track aryl halide consumption and optimize reaction termination .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

  • Purity reassessment : Re-analyze each batch via HPLC to ensure >95% purity, as trace impurities (e.g., unreacted boronic acid) can skew bioactivity .
  • Stability studies : Store compounds under inert gas (N₂) at –20°C to prevent hydroxymethyl oxidation to carboxylic acid, which alters activity .
  • Blinded replicates : Perform triplicate assays with independent synthons to confirm reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid
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4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

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